molecular formula C20H6Br2N2Na2O9 B12384505 disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

Cat. No.: B12384505
M. Wt: 624.1 g/mol
InChI Key: QGAYMQGSQUXCQO-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate involves several steps. The starting material, fluorescein, undergoes bromination to introduce bromine atoms at the 4’ and 5’ positions. This is followed by nitration to add nitro groups at the 2’ and 7’ positions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted xanthene compounds .

Scientific Research Applications

Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding alters the optical properties of the compound, making it useful as a fluorescent marker. The pathways involved include interactions with cellular components that result in fluorescence emission under specific wavelengths of light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is unique due to its specific bromination and nitration pattern, which imparts distinct optical properties and makes it particularly effective for certain staining applications .

Properties

Molecular Formula

C20H6Br2N2Na2O9

Molecular Weight

624.1 g/mol

IUPAC Name

disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2

InChI Key

QGAYMQGSQUXCQO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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